molecular formula C18H18F3NO4S B6413304 3-(4-t-Butylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1262008-44-5

3-(4-t-Butylsulfamoylphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6413304
CAS RN: 1262008-44-5
M. Wt: 401.4 g/mol
InChI Key: OZQWEPFAPIMOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-t-Butylsulfamoylphenyl)-5-trifluoromethylbenzoic acid (also known as 3-t-Butylsulfamoyl-5-trifluoromethylbenzoic acid, or TBSTFB) is an organic compound with a molecular formula of C13H13F3NO3S. It is a white to off-white powder that is soluble in water and ethanol. TBSTFB has multiple applications in the scientific and medical fields, including its use as an inhibitor in enzyme-catalyzed reactions, as an inhibitor in proteomics studies, and as a reagent in the synthesis of pharmaceuticals.

Scientific Research Applications

TBSTFB has many scientific research applications. It is commonly used as an inhibitor in enzyme-catalyzed reactions, such as the hydrolysis of peptides and proteins. It can also be used to study protein-protein interactions. Additionally, TBSTFB can be used as a reagent in the synthesis of pharmaceuticals.

Mechanism of Action

TBSTFB acts as an inhibitor of enzymes by forming a covalent bond with the active site of the enzyme. This covalent bond prevents the enzyme from catalyzing the reaction, thus inhibiting the reaction.
Biochemical and Physiological Effects
TBSTFB has no known biochemical or physiological effects. It is not metabolized in the body and is not known to interact with any biological molecules.

Advantages and Limitations for Lab Experiments

The main advantage of using TBSTFB in lab experiments is its high efficiency in inhibiting enzyme-catalyzed reactions. Additionally, it is relatively easy to synthesize and can be stored for long periods of time without degradation. The main limitation of using TBSTFB is that it is not soluble in aqueous solutions and must be used in an organic solvent.

Future Directions

TBSTFB has many potential future applications in the scientific and medical fields. It could be used as an inhibitor in the synthesis of peptides and proteins, as a reagent in the synthesis of pharmaceuticals, and as an inhibitor in proteomics studies. Additionally, it could be used to study protein-protein interactions and to develop new enzyme inhibitors. Finally, TBSTFB could be used in the development of new drugs and therapies.

Synthesis Methods

TBSTFB can be synthesized through the reaction of 4-t-butylsulfamoylbenzoic acid and trifluoromethanesulfonic anhydride. This reaction yields a product with a yield of approximately 95%. The reaction is carried out in a dry organic solvent, such as dichloromethane, at a temperature of 0°C. The reaction is complete after 1 hour and the product is then isolated and purified.

properties

IUPAC Name

3-[4-(tert-butylsulfamoyl)phenyl]-5-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4S/c1-17(2,3)22-27(25,26)15-6-4-11(5-7-15)12-8-13(16(23)24)10-14(9-12)18(19,20)21/h4-10,22H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQWEPFAPIMOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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